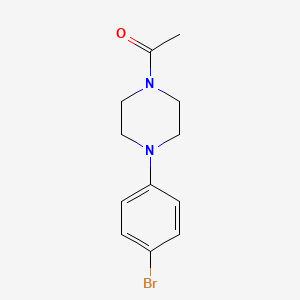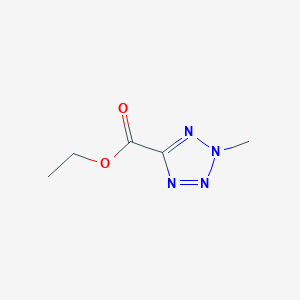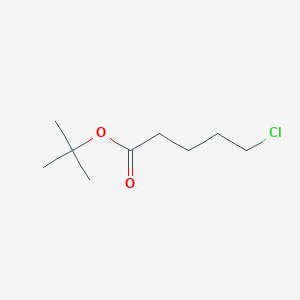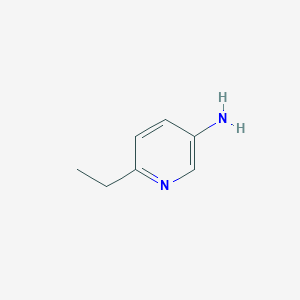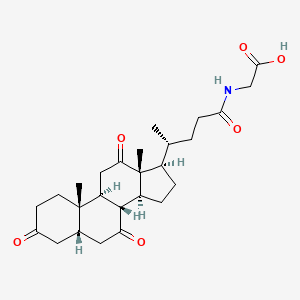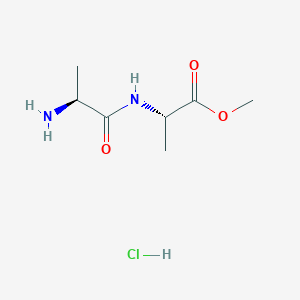
(3,3-二甲基环己基)甲醇
描述
The compound (3,3-Dimethylcyclohexyl)methanol is not directly mentioned in the provided papers, but related compounds and methodologies can offer insights into its chemical nature. The synthesis and properties of structurally related compounds have been explored, which can provide a foundation for understanding the synthesis, structure, and reactivity of (3,3-Dimethylcyclohexyl)methanol.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of catalysts. For instance, a versatile method for synthesizing 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives has been developed using a Prins-type cyclization reaction catalyzed by hafnium triflate . This method could potentially be adapted for the synthesis of (3,3-Dimethylcyclohexyl)methanol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their reactivity and physical properties. For example, the crystal structure of a related compound, (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, was determined using single-crystal X-ray diffraction, revealing a non-planar 1,3-dioxane ring with a chair conformation . This information on ring conformation and intermolecular interactions could be relevant when considering the molecular structure of (3,3-Dimethylcyclohexyl)methanol.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The synthesis of 1,3-dimethyl-5,10-methanocycloundeca[4,5]furo[2,3-d]pyrimidin-2,4(1,3H)-dionylium tetrafluoroborate involved acidic cyclization and exhibited interesting reactivity with nucleophiles . Although this compound is not directly related to (3,3-Dimethylcyclohexyl)methanol, the principles of reactivity, such as the influence of a methano-bridge on nucleophilic attacks, could be informative.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For instance, the synthesis of chiral methanols and their conversion to various derivatives was described, highlighting the importance of stereochemistry and isotopic labeling in determining physical properties like melting points and enantiomeric excess . These aspects are essential for understanding the properties of (3,3-Dimethylcyclohexyl)methanol, especially if chiral or isotopically labeled versions of the compound are of interest.
科学研究应用
CO2 到甲醇的催化转化
研究表明,通过催化过程将二氧化碳转化为甲醇是可行的,这是碳循环和可再生能源开发的关键步骤。一项研究概述了在碱性条件下使用二甲胺和钌配合物进行串联催化将 CO2 氢化为甲醇,实现了超过 95% 的 CO2 转化为甲醇和二甲基甲酰胺的混合物 (Rezayee、Huff 和 Sanford,2015)。另一项关于甲醇羧化为二甲基碳酸酯的反应机理的研究突出了甲醇衍生物可能的不同催化途径,提供了对各种催化剂效率的见解 (Aresta、Dibenedetto、Pastore、Pápai 和 Schubert,2006)。
甲醇作为清洁燃料的原料
由甲醇合成二甲醚 (DME) 代表了生产更清洁的燃烧燃料的有希望的途径。一项计算研究提出了一种通过施加强电场将甲醇脱水为 DME 的新合成路线,展示了甲醇在“甲醇经济”情景中以环保的方式生产能源的潜力 (Cassone、Pietrucci、Saija、Guyot、Šponer 和 Saitta,2017)。
用于氢气生产和利用的甲醇
甲醇在燃料电池应用中制氢中的作用已得到探索,甲醇作为通过各种重整过程获得氢气的关键组分。这与减少 CO2 排放和利用甲醇作为可持续能源载体的战略相一致 (Dalena、Senatore、Basile、Knani、Basile 和 Iulianelli,2018)。
电化学和光催化应用
研究还深入探讨了甲醇的电化学和光催化用途,包括其在 CO2 选择性加氢为甲醇和由 CO 和甲醇合成二甲基碳酸酯中的作用。这些过程对于开发碳捕获和利用技术至关重要,为将温室气体转化为有价值化学品提供了途径 (Figueiredo、Trieu、Eiden 和 Koper,2017)。
安全和危害
作用机制
The pharmacokinetics of alcohols involve absorption, distribution, metabolism, and excretion. They are rapidly absorbed from the gastrointestinal tract and distributed throughout the body. Metabolism of alcohols primarily occurs in the liver, where they are oxidized to acetaldehyde and then to acetic acid. The acetic acid can then be further metabolized and eventually excreted as carbon dioxide and water .
The action of alcohols and their effects can be influenced by various environmental factors such as temperature, pH, and the presence of other substances. For example, the presence of food in the stomach can slow the absorption of alcohol, reducing its effects .
生化分析
Biochemical Properties
(3,3-Dimethylcyclohexyl)methanol plays a role in various biochemical reactions. It interacts with enzymes such as alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. This interaction is crucial for understanding the metabolic pathways involving this compound. Additionally, (3,3-Dimethylcyclohexyl)methanol can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
(3,3-Dimethylcyclohexyl)methanol affects various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of enzymes and receptors involved in these pathways. For example, it may affect the expression of genes related to metabolic processes and cellular stress responses. Additionally, (3,3-Dimethylcyclohexyl)methanol can impact cellular metabolism by altering the levels of metabolites and the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of (3,3-Dimethylcyclohexyl)methanol involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For instance, (3,3-Dimethylcyclohexyl)methanol may inhibit the activity of certain dehydrogenases by binding to their active sites, thereby preventing substrate access. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3,3-Dimethylcyclohexyl)methanol can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, (3,3-Dimethylcyclohexyl)methanol may degrade, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of (3,3-Dimethylcyclohexyl)methanol vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. Toxic or adverse effects have been observed at high doses, including cellular stress and damage to tissues. These threshold effects are important for determining safe and effective dosages for research and potential therapeutic applications .
Metabolic Pathways
(3,3-Dimethylcyclohexyl)methanol is involved in several metabolic pathways. It can be metabolized by enzymes such as alcohol dehydrogenases and cytochrome P450 oxidases, leading to the formation of metabolites that can enter other biochemical pathways. This compound can also affect metabolic flux by altering the activity of key enzymes and the levels of metabolites in cells .
Transport and Distribution
Within cells and tissues, (3,3-Dimethylcyclohexyl)methanol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of (3,3-Dimethylcyclohexyl)methanol can influence its biochemical activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of (3,3-Dimethylcyclohexyl)methanol is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes. The activity and function of (3,3-Dimethylcyclohexyl)methanol are influenced by its localization within the cell .
属性
IUPAC Name |
(3,3-dimethylcyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-9(2)5-3-4-8(6-9)7-10/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZDBRGSBDTGKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554758 | |
| Record name | (3,3-Dimethylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102369-67-5 | |
| Record name | 3,3-Dimethylcyclohexanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102369-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,3-Dimethylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1339692.png)
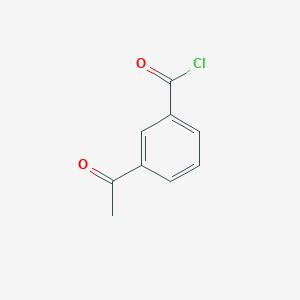
![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]acetic acid](/img/structure/B1339704.png)
